2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol
Description
The compound (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a highly oxygenated carbohydrate derivative featuring multiple pyranose (oxane) rings interconnected via glycosidic linkages.
Properties
CAS No. |
47592-59-6 |
|---|---|
Molecular Formula |
C15H26O13 |
Molecular Weight |
414.36 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(4,5,6-trihydroxyoxan-3-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2 |
InChI Key |
JCSJTDYCNQHPRJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Synonyms |
O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol can be synthesized through the enzymatic hydrolysis of xylan using xylanase enzymes. The process involves breaking down xylan into smaller oligosaccharides, including xylotriose . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods: Industrial production of xylotriose often involves the use of agricultural residues such as corncobs, rice straw, and sugarcane bagasse. These materials are subjected to pretreatment processes like steam explosion or acid hydrolysis to break down the lignocellulosic structure, followed by enzymatic hydrolysis to produce xylo-oligosaccharides .
Chemical Reactions Analysis
Types of Reactions: (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using xylanase enzymes under controlled pH and temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize xylotriose, leading to the formation of xylose and other by-products.
Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to xylotriose.
Major Products Formed: The major products formed from these reactions include xylose, xylobiose, and other xylo-oligosaccharides .
Scientific Research Applications
(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of xylanase and other glycosidases.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria and improving gut health.
Medicine: Explored for its potential to enhance immune function, reduce the risk of colorectal cancer, and improve mineral absorption.
Mechanism of Action
(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol exerts its effects primarily through its interaction with gut microbiota. It serves as a substrate for beneficial bacteria such as bifidobacteria and lactobacilli, promoting their growth and activity. These bacteria ferment xylotriose to produce short-chain fatty acids, which have various health benefits, including improved gut health, enhanced immune function, and reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogous glycosides or carbohydrate derivatives:
*Estimated based on structural similarity to referenced compounds.
Solubility and Bioactivity
- Analog in : Demonstrated compatibility with electrochemical and spectroscopic screening tools, indicating stability in analytical conditions .
- Sterol Glycoside in : Exhibits moderate oral bioavailability (81.43%) and inhibitory activity against enzymes like CYP3A4 and P-glycoprotein, relevant for drug-drug interaction studies .
- Amino Sugar in : 2-Amino-2-deoxyglucose (a structural analog) shows altered metabolic pathways compared to non-amino sugars, highlighting the impact of functional group variation .
Biological Activity
The compound known as (3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex carbohydrate derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C27H30O16
- Molecular Weight : 610.5 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its effects on various physiological processes. Key areas of interest include:
- Antioxidant Activity : The compound exhibits potent antioxidant properties that help mitigate oxidative stress in cellular environments.
- Anti-inflammatory Effects : It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in various models .
- Neuroprotective Effects : Research indicates that it may protect against cognitive impairment induced by oxidative stress in animal models .
Antioxidant Mechanism
The antioxidant activity is attributed to the compound's ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes. This mechanism plays a crucial role in protecting cellular structures from oxidative damage.
Anti-inflammatory Mechanism
The anti-inflammatory effects are mediated through the inhibition of inflammatory pathways involving MAPK signaling and the upregulation of Nrf2/ARE signaling pathways. This modulation leads to decreased production of inflammatory mediators and improved outcomes in models of inflammation .
Study 1: Neuroprotective Effects
In a study examining the effects on sleep deprivation-induced cognitive impairment in mice, administration of the compound resulted in significant improvements in cognitive function and reduced oxidative stress markers in the cortex and hippocampus . The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Anti-inflammatory Properties
Another study focused on the effects of Panax notoginseng saponins (which share structural similarities with our compound) demonstrated significant reductions in neurological deficits and inflammatory response in focal cerebral ischemia models . This suggests that similar compounds may have comparable therapeutic benefits.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
